2-(3-Methylbutanoyl)cyclohexanone
Description
2-(3-Methylbutanoyl)cyclohexanone, also known as 2-isobutyrylcyclohexanone (IUPAC: 2-(2-methylpropanoyl)cyclohexan-1-one), is a substituted cyclohexanone derivative. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . Key physical properties include:
- Melting point: 38°C
- Boiling point: 266°C
- Density: 1.0076 g/mL at 25°C
- Refractive index: 1.5006 (n²⁰/D) .
This compound features an isobutyryl group (-CO-C(CH₃)₂) at the 2-position of the cyclohexanone ring, which influences its steric and electronic properties, making it distinct from simpler alkyl-substituted cyclohexanones.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(3-methylbutanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h8-9H,3-7H2,1-2H3 |
InChI Key |
XXDOKDGDIMZUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
A comparative analysis of 2-(3-methylbutanoyl)cyclohexanone with structurally related cyclohexanone derivatives is provided below:
Table 1: Physical and Structural Comparison
Key Differences and Reactivity Trends
Substituent Effects: Electron-Withdrawing Groups: The isobutyryl group in this compound enhances electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., enolate formation) compared to alkyl-substituted derivatives like 2-methylcyclohexanone . Steric Hindrance: The tert-butyl group in 2-tert-butylcyclohexanone creates significant steric bulk, reducing reactivity in crowded transition states, unlike the linear 4-hydroxybutyl group in 2-(4-hydroxybutyl)cyclohexanone .
Boiling Points: The high boiling point of this compound (266°C) vs. 2-methylcyclohexanone (~162°C) reflects increased molecular weight and dipole interactions due to the polar isobutyryl group .
Pharmacological Relevance: Compounds like 2-(3-methoxyphenyl)cyclohexanone (precursor to methoxetamine) exhibit NMDA receptor antagonism, whereas this compound lacks such bioactivity due to the absence of an amino substituent .
Catalytic Applications: Cyclohexanone derivatives with electron-withdrawing groups (e.g., isobutyryl) are intermediates in condensation reactions for polymer precursors (e.g., caprolactam), while hydroxylated variants may participate in hydrogen-bond-driven self-assembly .
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